molecular formula C14H20F2N2O5S2 B2867842 2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide CAS No. 2415504-38-8

2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2867842
CAS No.: 2415504-38-8
M. Wt: 398.44
InChI Key: AJVBOQDPEMVOQQ-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound characterized by its molecular formula C14H20F2N2O5S2 and molecular weight of 398.44 g/mol[_{{{CITATION{{{_1{2,6-difluoro-N-(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl .... This compound features a benzene ring substituted with two fluorine atoms, a methanesulfonyl group, and a methoxypiperidinyl moiety, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functional group modifications[_{{{CITATION{{{2{2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl ...](https://www.benchchem.com/product/b2867842)[{{{CITATION{{{_3{Buy 2-fluoro-N-(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl .... Key steps include:

  • Benzene Derivative Formation: : The initial benzene ring is functionalized with fluorine atoms through electrophilic aromatic substitution.

  • Sulfonyl Group Introduction: : The sulfonyl group is introduced using reagents like methanesulfonyl chloride under controlled conditions.

  • Piperidinyl Moiety Addition: : The piperidinyl group is added through nucleophilic substitution reactions, often involving methoxypiperidine derivatives.

  • Final Coupling: : The final step involves coupling the modified benzene ring with the piperidinyl group to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can reduce specific functional groups, altering the compound's properties.

  • Substitution: : Substitution reactions can replace one functional group with another, providing versatility in chemical modifications.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents, facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is used in the development of new pharmaceuticals, agrochemicals, and materials. In biology, it can act as a probe or inhibitor in biochemical assays, aiding in the study of enzyme activities and cellular processes.

Medicine

In medicine, 2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide has potential applications in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.

Industry

In industry, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide

  • 2,6-Difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide

Uniqueness

Compared to similar compounds, 2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide stands out due to its specific substitution pattern and the presence of both fluorine atoms and a methoxypiperidinyl group

Properties

IUPAC Name

2,6-difluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2N2O5S2/c1-23-14(6-8-18(9-7-14)24(2,19)20)10-17-25(21,22)13-11(15)4-3-5-12(13)16/h3-5,17H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVBOQDPEMVOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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